5-Bromo-3-chloro-2-fluorophenylacetic acid
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Overview
Description
5-Bromo-3-chloro-2-fluorophenylacetic acid: is an organic compound with the molecular formula C8H5BrClFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-fluorophenylacetic acid typically involves multi-step organic reactions. One common method is the halogenation of phenylacetic acid derivatives. The process may involve:
Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom using chlorine (Cl2) or thionyl chloride (SOCl2).
Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (Br, Cl, F) are replaced by other nucleophiles.
Oxidation Reactions: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include substituted phenylacetic acids.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of halogenated aromatic compounds and their reactivity.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluorophenylacetic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
- 4-Bromo-3-chloro-2-fluorophenylacetic acid
- 5-Bromo-2-chloro-3-fluorophenylacetic acid
- 5-Bromo-3-chloro-4-fluorophenylacetic acid
Comparison:
- Uniqueness: The specific arrangement of bromine, chlorine, and fluorine atoms in 5-Bromo-3-chloro-2-fluorophenylacetic acid imparts unique chemical and physical properties, such as reactivity and solubility.
- Reactivity: The position of halogen atoms can influence the compound’s reactivity in substitution and other chemical reactions.
- Applications: While similar compounds may have overlapping applications, the unique structure of this compound can make it more suitable for specific research and industrial purposes .
Properties
IUPAC Name |
2-(5-bromo-3-chloro-2-fluorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-4(2-7(12)13)8(11)6(10)3-5/h1,3H,2H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLPNBWNXSOENV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)F)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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